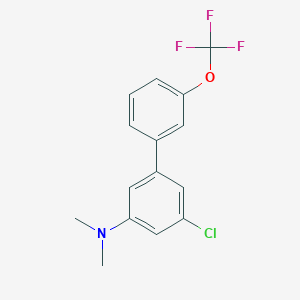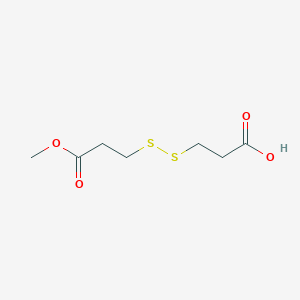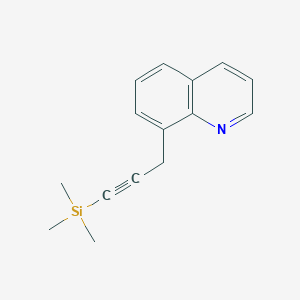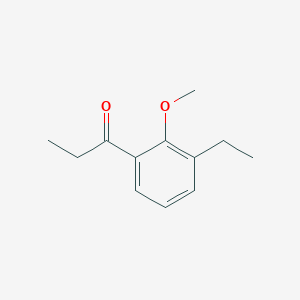![molecular formula C58H78N8O8 B14060623 L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] is a complex organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their significant roles in various biochemical processes and industrial applications. This compound is particularly notable for its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmaceutical research.
準備方法
The synthesis of L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the proline derivative, followed by the introduction of the hexadiyne and indene moieties. The final steps involve the coupling of N-methyl-L-alanyl and 2-cyclohexylglycyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving proline metabolism.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The pathways involved may include those related to amino acid metabolism, signal transduction, and cellular stress responses.
類似化合物との比較
Compared to other proline derivatives, L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] stands out due to its unique structural features and functional groups. Similar compounds include:
L-Prolinamide: A simpler proline derivative used in peptide synthesis.
N-methyl-L-alanyl derivatives: Compounds with similar functional groups but different structural frameworks.
2-cyclohexylglycyl derivatives: Compounds that share the cyclohexylglycyl moiety but differ in other parts of the molecule.
特性
分子式 |
C58H78N8O8 |
|---|---|
分子量 |
1015.3 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[3-[(1S,2R)-2-[6-[[(1S,2R)-1-[3-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]cyclohexyl]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]cyclohexyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H78N8O8/c1-35(61-3)55(69)63-51(57(71)65-27-15-25-45(65)53(59)67)41-21-13-19-39(31-41)49-43-23-9-7-17-37(43)33-47(49)73-29-11-5-6-12-30-74-48-34-38-18-8-10-24-44(38)50(48)40-20-14-22-42(32-40)52(64-56(70)36(2)62-4)58(72)66-28-16-26-46(66)54(60)68/h7-10,17-18,23-24,35-36,39-42,45-52,61-62H,13-16,19-22,25-34H2,1-4H3,(H2,59,67)(H2,60,68)(H,63,69)(H,64,70)/t35-,36-,39?,40?,41?,42?,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |
InChIキー |
BRCXWBBDZROUEZ-WCMFYDHYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCC(C1)[C@@H]2[C@@H](CC3=CC=CC=C23)OCC#CC#CCO[C@@H]4CC5=CC=CC=C5[C@@H]4C6CCCC(C6)[C@@H](C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](C)NC)C(=O)N8CCC[C@H]8C(=O)N)NC |
正規SMILES |
CC(C(=O)NC(C1CCCC(C1)C2C(CC3=CC=CC=C23)OCC#CC#CCOC4CC5=CC=CC=C5C4C6CCCC(C6)C(C(=O)N7CCCC7C(=O)N)NC(=O)C(C)NC)C(=O)N8CCCC8C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)




![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)



